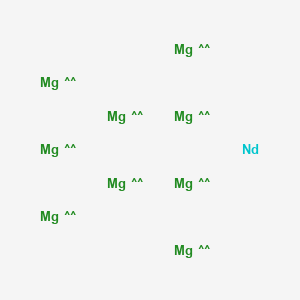
Magnesium--neodymium (9/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium-neodymium (9/1) is an alloy composed of magnesium and neodymium in a 9:1 ratio. This compound is part of the broader category of magnesium-rare earth alloys, which are known for their enhanced mechanical properties and high-temperature performance. Magnesium-neodymium alloys are particularly valued for their lightweight and high-strength characteristics, making them suitable for various industrial applications, including aerospace and automotive sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium-neodymium alloys can be synthesized through various methods, including metallothermal reduction and molten salt electrolysis. One common approach involves the reduction of neodymium trifluoride by magnesium in a fluoride-chloride melt. This method provides a high recovery rate of neodymium, up to 99.6% . Another approach is the magnesiothermic reduction of neodymium oxide in molten salt, which allows for precise control over the neodymium content in the alloy .
Industrial Production Methods: In industrial settings, magnesium-neodymium alloys are typically produced using high-temperature melting processes. The alloying process involves melting magnesium and adding neodymium in the desired ratio, followed by casting and solidification. Fluxes are often used to prevent oxidation and burning of magnesium during the process .
Chemical Reactions Analysis
Types of Reactions: Magnesium-neodymium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. The preferred process of magnesium thermal reduction of neodymium trifluoride proceeds by the following chemical reaction:
NdF3+1.5Mg=1.5MgF2+Nd
Properties
CAS No. |
12057-80-6 |
|---|---|
Molecular Formula |
Mg9Nd |
Molecular Weight |
362.99 g/mol |
InChI |
InChI=1S/9Mg.Nd |
InChI Key |
KTOBGRGRUATNDJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















